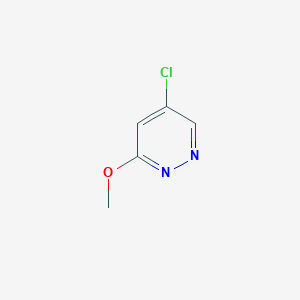
5-Chloro-3-methoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methoxypyridazine: is an organic compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 3-position of the pyridazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methoxypyridazine typically involves the methoxylation of 3,5-dichloropyridazine. One common method is the reaction of 3,5-dichloropyridazine with sodium methoxide (NaOMe) in methanol. The reaction proceeds under reflux conditions, leading to the substitution of one chlorine atom with a methoxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-3-methoxypyridazine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol is commonly used for methoxylation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridazinone derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-3-methoxypyridazine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is explored for its potential pharmacological activities. It is investigated for its role in the development of new drugs targeting various diseases .
Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of herbicides and pesticides. It is also used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Chloro-3-methoxypyridazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-Chloro-5-methoxypyridazine: A positional isomer with similar properties but different reactivity due to the position of the chlorine and methoxy groups.
5-Chloro-3,4-dimethoxypyridazine: A derivative with an additional methoxy group, leading to different chemical behavior.
3,6-Dichloro-4-methoxypyridazine: Another related compound with distinct substitution patterns.
Uniqueness: 5-Chloro-3-methoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other pyridazine derivatives, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
5-chloro-3-methoxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-5-2-4(6)3-7-8-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIYESDKJZUEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=CC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Fluoro-N-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-benzamide](/img/structure/B8126308.png)
![N,N-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide](/img/structure/B8126313.png)
![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride](/img/structure/B8126331.png)
![[1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8126334.png)
![8-(Chloromethyl)imidazo[1,5-A]pyridine hcl](/img/structure/B8126343.png)
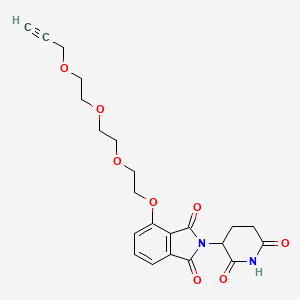
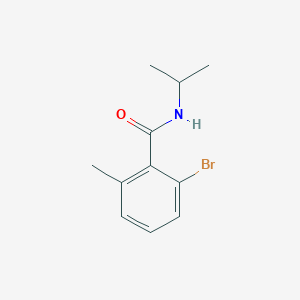
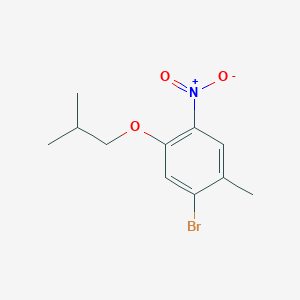
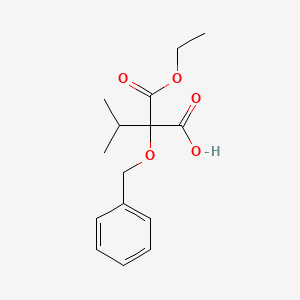
![3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8126362.png)
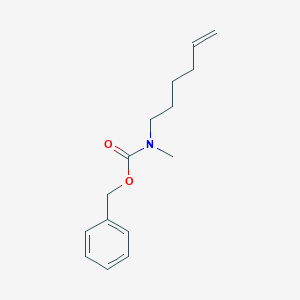
![5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B8126373.png)
aminehydrochloride](/img/structure/B8126380.png)

